molecular formula C11H18ClNO3 B3417190 tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate CAS No. 102284-41-3

tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

Cat. No.: B3417190
CAS No.: 102284-41-3
M. Wt: 247.72 g/mol
InChI Key: FXJFCSOQVPPIHK-UHFFFAOYSA-N
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Description

Tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the chloroacetyl moiety in its structure suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base like triethylamine.

    Protection with Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled temperatures, and efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of new amides or esters.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Exploration as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
  • tert-butyl (2S)-2-(2-fluoroacetyl)pyrrolidine-1-carboxylate
  • tert-butyl (2S)-2-(2-iodoacetyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative may exhibit different reactivity and stability profiles, making it suitable for specific applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJFCSOQVPPIHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102284-41-3
Record name tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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